2-Formylcinnamic acid

Decarboxylation Heterocyclic Synthesis Reaction Mechanism

2-Formylcinnamic acid (CAS 130036-17-8) is a cinnamic acid derivative featuring a formyl group at the ortho position of the phenyl ring. This substitution pattern confers unique chemical reactivity, including enhanced nucleophilic addition and intramolecular cyclization capabilities.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 130036-17-8
Cat. No. B111601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylcinnamic acid
CAS130036-17-8
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)C=O
InChIInChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
InChIKeyZIUMNQBNEUJSSL-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylcinnamic Acid (CAS 130036-17-8): A Bifunctional Cinnamic Acid Derivative with Ortho-Formyl Reactivity for Selective Synthesis and Photocatalytic Applications


2-Formylcinnamic acid (CAS 130036-17-8) is a cinnamic acid derivative featuring a formyl group at the ortho position of the phenyl ring. This substitution pattern confers unique chemical reactivity, including enhanced nucleophilic addition and intramolecular cyclization capabilities . The compound exists as a solid with a melting point of 57-59°C (or 154-158°C depending on polymorph) and is commercially available at 95-98% purity . It serves as a key intermediate in organic synthesis, particularly for heterocyclic compounds and functional dyes [1].

Why Cinnamic Acid or Other Positional Isomers Cannot Replace 2-Formylcinnamic Acid in Ortho-Formyl-Dependent Applications


Substitution of 2-formylcinnamic acid with unsubstituted cinnamic acid or its 3- or 4-formyl isomers is not feasible when the ortho-formyl group is required for reactivity. The ortho arrangement enables intramolecular hydrogen bonding, facilitates nucleophilic attack at the adjacent carbonyl, and allows for unique cyclization pathways that are inaccessible to meta or para isomers . For example, base-catalyzed decarboxylation of the ortho isomer yields 1-indanone via intramolecular cyclization, while the para isomer produces para-formylstyrene [1]. Similarly, the ortho-formyl group is essential for the synthesis of coumarin dyes via acid-catalyzed condensation and rearrangement [2]. These structural distinctions translate directly into divergent synthetic outcomes, making generic substitution chemically invalid.

2-Formylcinnamic Acid (CAS 130036-17-8): Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Formyl Group Directs Divergent Decarboxylation Pathway to 1-Indanone vs. Para-Formylstyrene Formation

Base-catalyzed decarboxylation of 2-formylcinnamic acid proceeds via intramolecular cyclization to yield 1-indanone, whereas the para-isomer, 4-formylcinnamic acid, decarboxylates to para-formylstyrene [1]. This ortho-specific pathway is attributed to the proximity of the formyl group to the carboxylate, enabling nucleophilic attack and ring closure.

Decarboxylation Heterocyclic Synthesis Reaction Mechanism

Ortho-Formylcinnamic Acid Enables pH-Independent Lysosomal Staining via Coumarin Dye Synthesis

2-Formylcinnamic acid reacts with resorcinol under acid catalysis to yield a novel coumarin dye (probe 3) that, upon deacetylation, enables pH-independent staining of lysosomes in live cells [1]. The ortho-formyl group is essential for the intramolecular rearrangement step; meta- or para-formylcinnamic acids lack the requisite geometry for this cyclization and cannot produce the same fluorophore .

Fluorescent Probes Lysosome Imaging Coumarin Synthesis

Enhanced Reactivity in Nucleophilic Addition and Cycloaddition Reactions Due to Ortho-Formyl Group

The ortho-formyl group in cinnamic acid derivatives activates the adjacent alkene towards nucleophilic addition and enables participation in asymmetric Diels-Alder cycloadditions. Under rhodium catalysis and visible light, 2-formylcinnamic acid engages in hetero-Diels-Alder reactions with high regioselectivity . Chiral amine catalysis converts ortho-formylcinnamates into vinylogous iminium ions that undergo Diels-Alder with trienamines in a regioselectivity umpolung manner [1]. Unsubstituted cinnamic acid and para-substituted analogs lack this ortho-specific activation.

Organocatalysis Diels-Alder Reaction Regioselectivity

Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) via 2-Formylcinnamic Acid

2-Formylcinnamic acid is implicated as a key intermediate in the atmospheric photochemical degradation of naphthalene and anthracene. In smog chamber studies, the reaction of naphthalene with OH radicals leads to the formation of 2-formylcinnamic acid, which partitions predominantly into the particle phase [1][2]. This compound is also employed in photocatalytic transformations of PAHs . Unsubstituted cinnamic acid and other derivatives are not reported to undergo the same oxidative ring-opening to yield ortho-formyl species.

Environmental Chemistry Photocatalysis PAH Degradation

Physical and Analytical Specifications for Reliable Procurement: Melting Point and Purity

Commercially available 2-formylcinnamic acid is supplied at 98% purity (HPLC) with a melting point of 154-158°C (AKSci) or 57-59°C (Alfa Chemistry, Capotchem), reflecting different polymorphic forms . In contrast, unsubstituted cinnamic acid has a melting point of 133-134°C, and 4-formylcinnamic acid melts at 254-256°C [1]. The ortho-formyl substitution significantly alters the solid-state packing and thermal behavior compared to its analogs.

Quality Control Analytical Specifications Procurement

2-Formylcinnamic Acid (CAS 130036-17-8): Evidence-Based Application Scenarios for Research and Industrial Use


Synthesis of Indanone Scaffolds via Ortho-Specific Decarboxylation

2-Formylcinnamic acid serves as a precursor for 1-indanone through base-catalyzed decarboxylation, a pathway not available to the para isomer [1]. This reaction is valuable in medicinal chemistry for constructing indanone-containing pharmacophores.

Preparation of pH-Independent Lysosomal Staining Dyes for Live-Cell Imaging

Condensation of 2-formylcinnamic acid with resorcinol yields a coumarin dye that enables pH-independent lysosomal staining, overcoming limitations of acidotropic probes [2]. This application is unique to the ortho-substituted derivative.

Atmospheric Chemistry Studies of Polycyclic Aromatic Hydrocarbon (PAH) Oxidation

2-Formylcinnamic acid is a key intermediate in the OH-radical-initiated oxidation of naphthalene, providing insights into PAH fate in the environment [3]. Its distinct gas/particle partitioning behavior is of interest in atmospheric modeling.

Asymmetric Synthesis via Ortho-Formyl-Directed Diels-Alder Cycloadditions

Ortho-formylcinnamic acid derivatives participate in asymmetric Diels-Alder reactions under dual aminocatalysis, enabling regioselectivity umpolung and access to complex polycyclic frameworks [4].

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